molecular formula C19H26N2S B4936103 1-Phenyl-3-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)thiourea

1-Phenyl-3-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)thiourea

Cat. No.: B4936103
M. Wt: 314.5 g/mol
InChI Key: KXGWZIWWSFHBAX-UHFFFAOYSA-N
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Description

1-Phenyl-3-(tricyclo[4311~3,8~]undec-3-ylmethyl)thiourea is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)thiourea typically involves the reaction of tricyclo[4.3.1.1~3,8~]undec-3-ylmethylamine with phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a thiourea linkage, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles; reactions may require catalysts or specific pH conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-Phenyl-3-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)thiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces. The pathways involved may include the modulation of signaling cascades and the alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyladamantane: Similar tricyclic structure but lacks the thiourea linkage.

    1-Phenyl-3,6-diaza-tricyclo[4.3.1.1~3,8~]undecan-9-one: Contains a diaza-tricyclic structure with different functional groups.

    Tricyclo[3.3.1.1~3,7~]decane, 1-phenyl-: Another tricyclic compound with a phenyl group but different overall structure.

Uniqueness

1-Phenyl-3-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)thiourea is unique due to its specific thiourea linkage and the combination of a tricyclic structure with a phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-phenyl-3-(3-tricyclo[4.3.1.13,8]undecanylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2S/c22-18(21-17-4-2-1-3-5-17)20-13-19-7-6-14-8-15(11-19)10-16(9-14)12-19/h1-5,14-16H,6-13H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGWZIWWSFHBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3CC1CC(C3)C2)CNC(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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